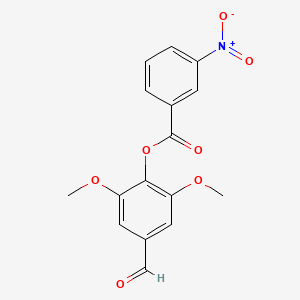![molecular formula C14H13N3O3S2 B5869151 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide, also known as ACB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. ACB has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
作用機序
The exact mechanism of action of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed that N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of certain enzymes involved in cell growth and proliferation. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been shown to have anti-inflammatory and antioxidant properties. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
One advantage of using N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its high potency and selectivity. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its relatively complex synthesis method, which may limit its availability for certain research applications.
将来の方向性
There are many potential future directions for research on N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide-based therapies for cancer and other diseases. Researchers may also investigate the potential use of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide as a tool for studying the role of certain enzymes in disease processes. Additionally, further studies may be conducted to better understand the mechanism of action of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide and its potential for use in combination with other therapeutic agents.
合成法
The synthesis of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process, starting with the reaction of 4-aminobenzenesulfonamide with carbon disulfide to form 4-(aminosulfonyl)phenyl)thiocarbamate. This intermediate is then reacted with benzoyl chloride to form N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide.
科学的研究の応用
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,15,19,20)(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIERYFTMBNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)


![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)